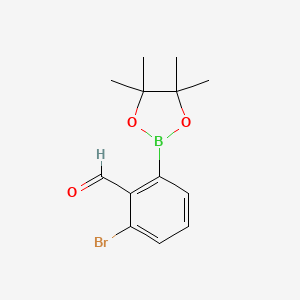
4-Chloro-2,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,4’-bipyridine is an organic compound belonging to the bipyridine family, characterized by the presence of two pyridine rings connected by a single bond. The compound’s molecular formula is C10H7ClN2, and it has a molecular weight of 190.63 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 4-chloropyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses organotin compounds as reagents . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of 4-Chloro-2,4’-bipyridine often involves large-scale coupling reactions using robust and scalable methods. For instance, the use of Fe3O4@SiO2 magnetic nanoparticles as a catalyst has been reported to improve yields and reduce costs in the bulk synthesis of related compounds . This method involves the reaction of ethyl-2-pinacolate and acetone in the presence of sodium hydride, followed by cyclization and aromatization steps .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Organotin Compounds: Used in Stille coupling reactions.
Boronic Acids: Used in Suzuki coupling reactions.
Major Products:
Functionalized Bipyridines: Resulting from coupling reactions.
Substituted Pyridines: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
4-Chloro-2,4’-bipyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,4’-bipyridine largely depends on its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity . The compound’s chlorine atom can also participate in halogen bonding, influencing its interactions with other molecules .
Comparación Con Compuestos Similares
4-Chloro-2,4’-bipyridine can be compared with other bipyridine derivatives such as:
4,4’-Bipyridine: Known for its use in coordination chemistry and material science.
2,2’-Bipyridine: Widely used as a ligand in metal complexes due to its strong binding affinity.
3,3’-Bipyridine: Less commonly used but still significant in certain specialized applications.
Uniqueness: 4-Chloro-2,4’-bipyridine is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile building block in organic synthesis and coordination chemistry .
Propiedades
Fórmula molecular |
C10H7ClN2 |
|---|---|
Peso molecular |
190.63 g/mol |
Nombre IUPAC |
4-chloro-2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H7ClN2/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-7H |
Clave InChI |
KEJMRFQAMHFLOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=NC=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)



![N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide](/img/structure/B13152416.png)







